(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Overview
Description
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
Boronic acids are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Result of Action
It’s known that boronic acids play a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the formation of carbon–carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which boronic acids are involved in, benefits from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronate esters.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: In organic synthesis, (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value chemicals.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 1,3-dioxoisoindolin-2-yl moiety, making it less complex but still useful in cross-coupling reactions.
(4-(1,3-Dioxoisoindolin-2-yl)phenyl)boronic acid: Similar structure but with the boronic acid group in a different position on the phenyl ring.
Uniqueness: (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxoisoindolin-2-yl moiety, which can impart additional reactivity and binding properties. This makes it a more versatile and potentially more effective compound in applications requiring specific interactions with biological targets or complex synthetic transformations.
Biological Activity
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxoisoindolin-2-ylmethyl group. This unique structure not only enhances its reactivity but also provides specific binding properties that are beneficial in biological applications.
The primary mechanism of action for this compound involves the formation of reversible covalent bonds with nucleophilic residues in enzymes. The boronic acid group can interact specifically with serine and threonine residues, making it a valuable scaffold for designing enzyme inhibitors. This property is particularly relevant in the context of protease inhibition, where the compound can effectively inhibit various proteolytic enzymes by binding to their active sites .
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of boronic acid derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant reductions in cell viability in prostate cancer cells while maintaining higher viability in healthy cells. In one study, a related boronic compound decreased the viability of prostate cancer cells to approximately 33% at a concentration of 5 µM, compared to 71% viability in healthy fibroblast cells .
Antimicrobial Properties
The antimicrobial activity of boronic acids has been extensively studied. Compounds similar to this compound have exhibited inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones observed ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested . This suggests that such compounds could be explored further as potential antimicrobial agents.
Antioxidant Activity
In addition to anticancer and antimicrobial properties, boronic acids have demonstrated significant antioxidant activity. Various assays including DPPH and ABTS have shown that these compounds can effectively scavenge free radicals, indicating their potential role as antioxidants . The antioxidant capacity can be crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and related compounds:
Properties
IUPAC Name |
[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBMRWOQUJLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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